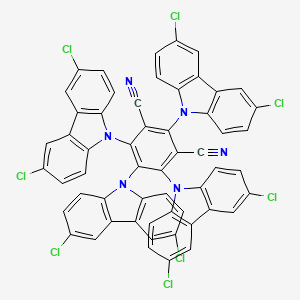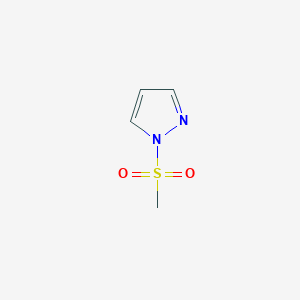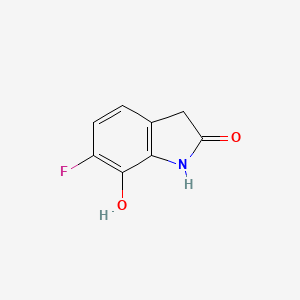![molecular formula C13H22O3 B13641377 Methyl 2-isopropyl-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13641377.png)
Methyl 2-isopropyl-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-isopropyl-4,4-dimethyl-1-oxaspiro[24]heptane-2-carboxylate is a chemical compound with the molecular formula C11H18O3 It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-isopropyl-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of trimethylsulfur halide or trimethyl sulfoxide halide with an alkaline substance in a suitable solvent, followed by the addition of 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone. This reaction proceeds through a Corey-Chaykovsky reaction mechanism, leading to the formation of the desired spiro compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial applications, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-isopropyl-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Methyl 2-isopropyl-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry and as a starting material for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 2-isopropyl-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to specific enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate: Similar in structure but lacks the isopropyl group.
1-Oxaspiro[2.4]heptane, 7-[(4-chlorophenyl)methyl]-4,4-dimethyl-: Contains a chlorophenyl group instead of the isopropyl group
Uniqueness
Methyl 2-isopropyl-4,4-dimethyl-1-oxaspiro[24]heptane-2-carboxylate is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and interactions with biological molecules
Propiedades
Fórmula molecular |
C13H22O3 |
|---|---|
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
methyl 4,4-dimethyl-2-propan-2-yl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C13H22O3/c1-9(2)13(10(14)15-5)12(16-13)8-6-7-11(12,3)4/h9H,6-8H2,1-5H3 |
Clave InChI |
WSQKYLODEDIEJM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(C2(O1)CCCC2(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[3-[3,5-bis(3,5-dicarboxyphenyl)phenyl]-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13641325.png)



![9-([1,1'-Biphenyl]-3-yl)anthracene](/img/structure/B13641357.png)
![(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B13641361.png)





